![molecular formula C24H23N5O2 B2759434 (Z)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide CAS No. 955793-71-2](/img/structure/B2759434.png)
(Z)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
BTK (Bruton’s tyrosine kinase) Inhibition: The compound may act as a BTK inhibitor, potentially modulating immune responses and inflammation. BTK inhibitors have therapeutic implications in autoimmune diseases, B-cell malignancies, and chronic inflammatory conditions .
PI3Kδ (Phosphoinositide 3-kinase delta) Inhibition: Recent studies have identified potent and selective PI3Kδ inhibitors, including derivatives of this compound. PI3Kδ plays a critical role in chronic obstructive pulmonary disease (COPD), and inhibition of this enzyme could offer therapeutic benefits .
Synthetic Chemistry and Tetrazine Derivatives
The compound’s tetrazine moiety (1,2,4,5-tetrazine) has versatile applications in synthetic chemistry and bioconjugation. Here’s how it contributes:
- Efficient Synthesis of Alkyltetrazines : Researchers have developed an efficient route for synthesizing asymmetrically disubstituted alkyltetrazines using Sonogashira coupling. These compounds serve as valuable building blocks for bioorthogonal chemistry and labeling strategies .
Antioxidant Properties
The compound’s derivatives have been explored for their antioxidant activity. Specifically:
- Hydroxyl-Protected Derivatives : Scientists synthesized hydroxyl group-protected derivatives to understand the source of antioxidant activity. These investigations shed light on the role of the compound in oxidative stress and cellular protection .
Analogues and Drug Design
The compound’s structural features inspire the design of analogues and potential drug candidates:
- Febuxostat Analogues : Analogues based on the compound’s scaffold have been evaluated for xanthine oxidase (XO) inhibitory activity. These studies contribute to drug development for gout and related disorders .
Materials Science and Solid Forms
The compound’s solid forms have implications beyond pharmacology:
- Solid Forms : Researchers have characterized solid forms of the compound, which may find applications in materials science, such as drug formulation and delivery systems .
Interdisciplinary Research
The compound’s diverse properties encourage interdisciplinary collaborations:
- Fragment-Hybrid Approach : Researchers have used a fragment-hybrid approach to discover potent and selective PI3Kδ inhibitors. Such interdisciplinary efforts bridge chemistry, biology, and medicine .
Propriétés
IUPAC Name |
(Z)-N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c1-18-6-5-9-20(14-18)16-28-17-26-23-21(24(28)31)15-27-29(23)13-12-25-22(30)11-10-19-7-3-2-4-8-19/h2-11,14-15,17H,12-13,16H2,1H3,(H,25,30)/b11-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLGDQTWZXWHEE-KHPPLWFESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)/C=C\C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.